molecular formula C11H20N2O B1610863 1,3-Dicyclopentylurea CAS No. 58713-33-0

1,3-Dicyclopentylurea

Cat. No.: B1610863
CAS No.: 58713-33-0
M. Wt: 196.29 g/mol
InChI Key: MESPVYAMQSEYCK-UHFFFAOYSA-N
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Description

1,3-Dicyclopentylurea: is an organic compound with the molecular formula C₁₁H₂₀N₂O It is a derivative of urea where the hydrogen atoms are replaced by cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dicyclopentylurea can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with carbon dioxide in the presence of a catalyst. The reaction typically takes place in a high-pressure reactor at elevated temperatures. For example, cyclopentylamine can react with carbon dioxide in the presence of 1-butyl-3-methylimidazolium tetraiodoindate and methyloxirane in toluene at 20°C, followed by heating to 150°C .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dicyclopentylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives depending on the reducing agents used.

    Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylurea derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

1,3-Dicyclopentylurea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dicyclopentylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

    1,3-Dicyclohexylurea: Similar in structure but with cyclohexyl groups instead of cyclopentyl groups.

    1,3-Diphenylurea: Contains phenyl groups instead of cyclopentyl groups.

Comparison: 1,3-Dicyclopentylurea is unique due to its specific cyclopentyl groups, which impart distinct steric and electronic properties Compared to 1,3-Dicyclohexylurea, it has a smaller ring size, which can influence its reactivity and interactions with other molecules

Biological Activity

1,3-Dicyclopentylurea is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which consists of two cyclopentyl groups attached to a urea moiety. The exploration of its biological activity is essential in understanding its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}

This structure contributes to its interaction with various biological molecules, influencing its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The compound's mechanism appears to involve disrupting cellular processes in target microorganisms, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using different cell lines demonstrated that the compound has selective cytotoxic effects, with varying degrees of toxicity depending on the concentration and exposure time. The results indicate that while the compound can induce apoptosis in certain cancer cell lines, it maintains a high viability rate in non-cancerous cells at lower concentrations.

Table of Biological Activity

Biological Activity Tested Organisms/Cells Effect Concentration (µg/ml)
AntibacterialStaphylococcus aureusInhibition25
AntifungalCandida albicansInhibition50
CytotoxicityHeLa cellsApoptosis100
CytotoxicityRAW 264.7 macrophagesLow toxicity200

The precise mechanism by which this compound exerts its biological effects involves interactions with specific proteins and enzymes within target cells. Preliminary studies suggest that the compound may inhibit certain signaling pathways crucial for cell proliferation and survival. Further research is required to elucidate these pathways and identify specific molecular targets.

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated robust antibacterial activity comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.
  • Cytotoxicity Assessment : A series of cytotoxicity assessments were performed on various cancer cell lines. Findings revealed that at higher concentrations, this compound effectively induced apoptosis, making it a candidate for further investigation in cancer therapy.
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound in vivo. These findings support the potential for therapeutic applications in clinical settings.

Properties

IUPAC Name

1,3-dicyclopentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESPVYAMQSEYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550275
Record name N,N'-Dicyclopentylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58713-33-0
Record name N,N'-Dicyclopentylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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